molecular formula C8H3BrFN3 B8240560 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile

7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile

Cat. No.: B8240560
M. Wt: 240.03 g/mol
InChI Key: XNFXUMFETPOURO-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluoroaniline with cyanogen bromide in the presence of a base, such as potassium carbonate, to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzimidazoles with various functional groups.
  • Oxidized or reduced derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and fluorine atoms in 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile makes it unique compared to other benzimidazole derivatives.

Properties

IUPAC Name

7-bromo-5-fluoro-3H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3/c9-5-1-6(10)4(2-11)7-8(5)13-3-12-7/h1,3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXUMFETPOURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Br)N=CN2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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